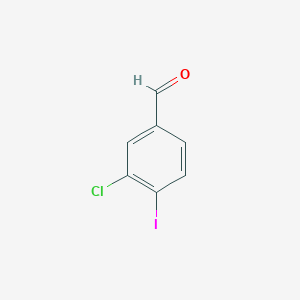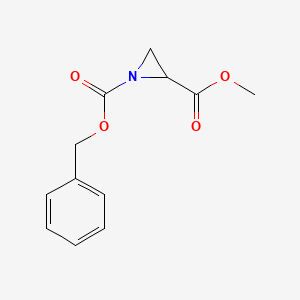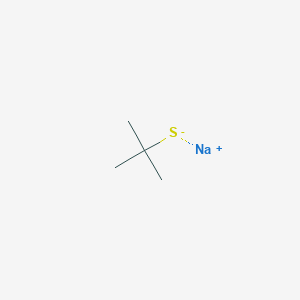
2-Metil-2-propanolato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butyl sulfide or t-butanethiol sodium salt, is an organosulfur compound with the molecular formula (CH3)3CSNa. It is a white crystalline powder that is highly reactive due to the presence of the thiolate anion. This compound is widely used in organic synthesis and various industrial applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
Sodium 2-methyl-2-propanethiolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of thioethers and other sulfur-containing compounds.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Sodium 2-methyl-2-propanethiolate is a chemical compound that primarily targets the synthesis of various thiol esters and thio ethers . It serves as an intermediate in these reactions, playing a crucial role in the formation of these compounds.
Mode of Action
The mode of action of Sodium 2-methyl-2-propanethiolate involves its interaction with other reactants in the synthesis of thiol esters and thio ethers . It reacts with these compounds, facilitating their conversion into the desired products. The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
Sodium 2-methyl-2-propanethiolate affects the biochemical pathways involved in the synthesis of thiol esters and thio ethers . By serving as an intermediate in these reactions, it influences the downstream effects of these pathways, leading to the production of the desired compounds.
Result of Action
The molecular and cellular effects of Sodium 2-methyl-2-propanethiolate’s action are the formation of thiol esters and thio ethers . These compounds have various applications in different fields, including the production of pharmaceuticals, polymers, and other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 2-methyl-2-propanethiolate can be synthesized through the reaction of 2-methyl-2-propanethiol with sodium hydride or sodium metal. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The general reaction is as follows:
(CH3)3CSH+NaH→(CH3)3CSNa+H2
Industrial Production Methods: In industrial settings, the production of sodium 2-methyl-2-propanethiolate often involves the use of sodium hydroxide and 2-methyl-2-propanethiol. The reaction is carried out in a controlled environment to ensure high yield and purity. The process may involve multiple purification steps, including recrystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-methyl-2-propanethiolate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with alkyl halides to form thioethers.
Oxidation: It can be oxidized to form disulfides or sulfonates.
Reduction: It can reduce certain organic compounds, acting as a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves alkyl halides and is carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Often involves the use of reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Thioethers: Formed from nucleophilic substitution reactions.
Disulfides and Sulfonates: Formed from oxidation reactions.
Reduced Organic Compounds: Resulting from reduction reactions.
Comparación Con Compuestos Similares
- Sodium methanethiolate (CH3SNa)
- Sodium ethanethiolate (C2H5SNa)
- Sodium 2-propanethiolate (C3H7SNa)
Comparison: Sodium 2-methyl-2-propanethiolate is unique due to its bulky tert-butyl group, which provides steric hindrance and influences its reactivity compared to other thiolates. This steric effect can lead to different reaction pathways and selectivities, making it a valuable reagent in specific synthetic applications .
Propiedades
IUPAC Name |
sodium;2-methylpropane-2-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S.Na/c1-4(2,3)5;/h5H,1-3H3;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZFIWBNGKNFPW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[S-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29364-29-2 |
Source


|
| Record name | Sodium 2-methyl-2-propanethiolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2364578.png)
![Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2364582.png)
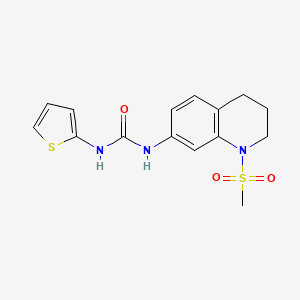
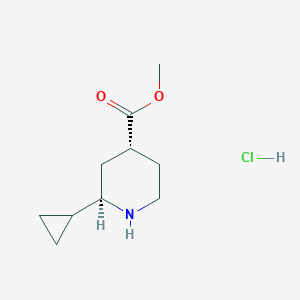
![4-Hydroxy-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2364588.png)
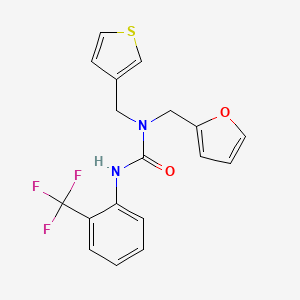
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2364591.png)
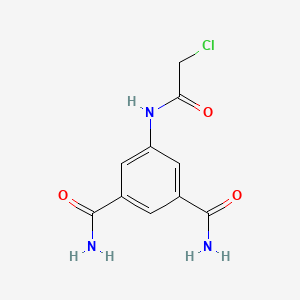
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2364593.png)
![2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2364594.png)
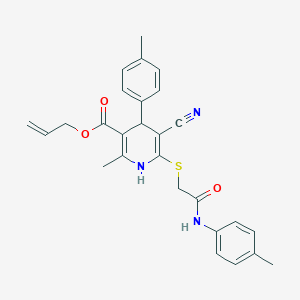
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2364596.png)
